molecular formula C7H10N2 B1339713 6-Ethylpyridin-3-amine CAS No. 126553-00-2

6-Ethylpyridin-3-amine

Cat. No.: B1339713
CAS No.: 126553-00-2
M. Wt: 122.17 g/mol
InChI Key: ZKPKEODUAJQPCV-UHFFFAOYSA-N
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Description

6-Ethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, characterized by an ethyl group attached to the sixth position and an amino group at the third position of the pyridine ring

Scientific Research Applications

6-Ethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 3-aminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{3-Aminopyridine} + \text{Ethyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the ethyl group onto the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Amides or sulfonamides.

Mechanism of Action

The mechanism of action of 6-ethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

    Pyridine: The parent compound, lacking the ethyl and amino groups.

    3-Aminopyridine: Similar structure but without the ethyl group.

    6-Ethylpyridin-2-amine: Similar structure but with the amino group at the second position.

Uniqueness: 6-Ethylpyridin-3-amine is unique due to the specific positioning of the ethyl and amino groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

6-ethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPKEODUAJQPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551357
Record name 6-Ethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126553-00-2
Record name 6-Ethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% Palladium-carbon (50% wet, 90 mg) was added to 5-nitro-2-vinylpyridine (450 mg) in ethanol (30 mL), followed by stirring in a hydrogen atmosphere at room temperature for 15 hours. The catalyst was removed from the reaction mixture by filtration. Subsequently, the solvent was evaporated under reduced pressure, to thereby give the title compound as an oily substance (359 mg, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Palladium-carbon
Quantity
90 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Ethyl-5-nitropyridine (16.3 g) was dissolved in IMS (200 ml) and hydrogenated at ambient temperature at 1 atmosphere using 10% palladium charcoal (0.5 g) as the catalyst. The mixture was filtered to remove the catalyst and the filtrate evaporated to give 5-amino-2-ethylpyridine as an oil.
Quantity
16.3 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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